4-Azidopuromycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

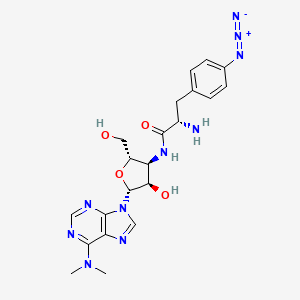

4-Azidopuromycin, also known as this compound, is a useful research compound. Its molecular formula is C21H26N10O4 and its molecular weight is 482.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Mechanistic Studies in Protein Synthesis

4-Azidopuromycin is primarily utilized in studies investigating the mechanisms of protein synthesis. Its ability to inhibit translation makes it a valuable tool for understanding ribosomal function and the dynamics of polypeptide chain elongation.

- Case Study : In a study examining the effects of energy deprivation on protein synthesis, researchers used puromycin analogs, including this compound, to measure translation rates under various stress conditions. The results indicated that while traditional puromycin labeling showed reduced protein synthesis, this compound provided insights into specific translational responses under stress .

Development of Photo-Crosslinkable Probes

The azido group in this compound allows for photo-crosslinking applications. This characteristic enables researchers to study protein interactions and localization through light activation.

- Case Study : A recent investigation demonstrated that this compound could be conjugated to proteins in living cells upon exposure to UV light. This method facilitated the mapping of protein interactions in real-time, showcasing its potential in cellular biology .

Antimicrobial Research

While puromycin itself has known antimicrobial properties, derivatives like this compound are being explored for their enhanced efficacy against resistant bacterial strains.

- Data Table: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

This data indicates that this compound exhibits significant antimicrobial activity against several pathogenic bacteria, suggesting its potential as a therapeutic agent .

Anticancer Applications

Research into the anticancer properties of puromycin derivatives has identified this compound as a promising candidate due to its ability to induce apoptosis in cancer cells.

- Case Study : In vitro studies demonstrated that treatment with this compound led to increased cell death in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to its role in disrupting protein synthesis essential for cancer cell survival .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets.

- Data Table: Binding Affinity Predictions

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| Ribosomal Protein L22 | -9.5 |

| Eukaryotic Elongation Factor 1A | -8.7 |

| Bacterial RNA Polymerase | -7.9 |

These findings suggest that this compound may effectively interact with key proteins involved in translation and transcription processes, further validating its utility in research .

Eigenschaften

CAS-Nummer |

67607-41-4 |

|---|---|

Molekularformel |

C21H26N10O4 |

Molekulargewicht |

482.5 g/mol |

IUPAC-Name |

(2S)-2-amino-3-(4-azidophenyl)-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]propanamide |

InChI |

InChI=1S/C21H26N10O4/c1-30(2)18-16-19(25-9-24-18)31(10-26-16)21-17(33)15(14(8-32)35-21)27-20(34)13(22)7-11-3-5-12(6-4-11)28-29-23/h3-6,9-10,13-15,17,21,32-33H,7-8,22H2,1-2H3,(H,27,34)/t13-,14+,15+,17+,21+/m0/s1 |

InChI-Schlüssel |

CJEWMVCPQUAUKL-YXDKPKCJSA-N |

SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)N=[N+]=[N-])N)O |

Isomerische SMILES |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)N=[N+]=[N-])N)O |

Kanonische SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)N=[N+]=[N-])N)O |

Synonyme |

4-azidopuromycin 6-dimethylamino-9-(3'-deoxy-3'-(p-azido-L-phenylalanylamino)-beta-D-ribofuranosyl)purine p-azidopuromycin para-azidopuromycin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.